molecular formula C8H13BrO B12842803 (5-Bromonorpinan-1-yl)methanol

(5-Bromonorpinan-1-yl)methanol

Cat. No.: B12842803
M. Wt: 205.09 g/mol
InChI Key: RIORRNJKBFTGJO-UHFFFAOYSA-N
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Description

(5-Bromonorpinan-1-yl)methanol is an organic compound that belongs to the class of brominated alcohols It is characterized by the presence of a bromine atom attached to the norpinan ring structure, with a hydroxymethyl group (-CH2OH) attached to the first carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromonorpinan-1-yl)methanol typically involves the bromination of norpinan-1-ylmethanol. One common method is the reaction of norpinan-1-ylmethanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the norpinan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromonorpinan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding norpinan-1-ylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of (5-Bromonorpinan-1-yl)aldehyde or (5-Bromonorpinan-1-yl)carboxylic acid.

    Reduction: Formation of norpinan-1-ylmethanol.

    Substitution: Formation of various substituted norpinan derivatives, depending on the nucleophile used.

Scientific Research Applications

(5-Bromonorpinan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromonorpinan-1-yl)methanol involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group allows for specific interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyrid-2-yl)methanol: Similar structure with a bromine atom and hydroxymethyl group attached to a pyridine ring.

    (5-Bromopyrimidine-2-yl)methanol: Contains a bromine atom and hydroxymethyl group attached to a pyrimidine ring.

    (5-Bromoindole-2-yl)methanol: Features a bromine atom and hydroxymethyl group attached to an indole ring.

Uniqueness

(5-Bromonorpinan-1-yl)methanol is unique due to its norpinan ring structure, which imparts distinct chemical and physical properties compared to other brominated alcohols. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry, where the norpinan scaffold can provide advantages in terms of stability and reactivity.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

(5-bromo-1-bicyclo[3.1.1]heptanyl)methanol

InChI

InChI=1S/C8H13BrO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6H2

InChI Key

RIORRNJKBFTGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)Br)CO

Origin of Product

United States

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